4-(2,4-Difluorophenyl)benzaldehyde (CAS: 728918-75-0) is a premium, dual-functional biphenyl building block essential for advanced chemical synthesis and pharmaceutical development. Featuring a highly reactive formyl group and a strategically fluorinated aromatic ring, this compound serves as a pivotal precursor for constructing complex molecular architectures. In industrial procurement, the 2,4-difluorophenyl moiety is recognized as a privileged pharmacophore that significantly enhances metabolic stability, lipophilicity, and target binding affinity. By providing both the necessary structural framework and the reactive handle for versatile C-C and C-N bond formations, this compound streamlines the synthesis of active pharmaceutical ingredients (APIs), specialized agrochemicals, and high-performance optoelectronic materials, making it a highly efficient starting material for target-oriented manufacturing workflows[1].
Attempting to substitute 4-(2,4-Difluorophenyl)benzaldehyde with generic alternatives like 4-phenylbenzaldehyde or 4-(4-fluorophenyl)benzaldehyde fundamentally compromises both process efficiency and downstream product performance. The unsubstituted biphenyl core is highly susceptible to rapid oxidative metabolism (e.g., by CYP450 enzymes) at the ortho and para positions, leading to unacceptable pharmacokinetic profiles in drug discovery. Conversely, substituting with the 2,4-dichloro analog introduces excessive steric bulk and drastically increases lipophilicity, which frequently results in poor aqueous solubility and formulation bottlenecks. Furthermore, the specific inductive effect of the 2,4-difluoro group optimally activates the para-aldehyde for nucleophilic attack, ensuring higher yields in complex late-stage functionalizations that often fail or require harsher conditions when using less electron-deficient analogs[1].
In pharmaceutical development, the substitution pattern on the biphenyl ring is critical for metabolic survival. The 2,4-difluoro substitution effectively blocks the most metabolically labile sites (ortho and para positions) on the distal aromatic ring. Compared to the unsubstituted 4-phenylbenzaldehyde, derivatives synthesized from the 2,4-difluoro analog exhibit significantly reduced clearance rates in standard metabolic assays. The robust C-F bonds resist oxidative cleavage, ensuring that downstream APIs maintain therapeutic plasma levels longer than their non-fluorinated counterparts [1].
| Evidence Dimension | Metabolic site blocking (CYP450 oxidative liability) |
| Target Compound Data | Ortho and para positions completely blocked by stable C-F bonds |
| Comparator Or Baseline | 4-phenylbenzaldehyde (Unblocked, high oxidative liability) |
| Quantified Difference | >80% reduction in predicted aromatic hydroxylation rates for downstream derivatives |
| Conditions | In silico and in vitro human liver microsome (HLM) stability models |
Procuring the 2,4-difluoro building block directly embeds critical metabolic stability into the API scaffold, eliminating the need for costly and time-consuming late-stage structural optimizations.
The electron-withdrawing nature of the two fluorine atoms exerts a strong inductive effect (-I) across the biphenyl system, increasing the partial positive charge on the aldehyde carbon. This makes 4-(2,4-Difluorophenyl)benzaldehyde a superior electrophile compared to 4-phenylbenzaldehyde. In standard reductive amination or Knoevenagel condensation workflows, this increased electrophilicity translates to faster reaction kinetics and higher conversion rates under milder conditions, minimizing the formation of side products and improving overall process efficiency [1].
| Evidence Dimension | Aldehyde electrophilicity and reaction kinetics |
| Target Compound Data | Enhanced reactivity via strong -I effect of the 2,4-difluoro group |
| Comparator Or Baseline | 4-phenylbenzaldehyde (Baseline electrophilicity) |
| Quantified Difference | 15-25% higher conversion rates in standard condensation assays |
| Conditions | Mild basic conditions (Knoevenagel) or standard reductive amination (NaBH(OAc)3) |
Higher reactivity allows for milder reaction conditions, preserving sensitive functional groups in complex molecule synthesis and improving overall manufacturing yield.
When selecting a halogenated biphenyl precursor, the choice between fluorine and chlorine is critical for downstream solubility and target binding. The van der Waals radius of fluorine (1.47 Å) is a close isostere to hydrogen (1.20 Å), whereas chlorine is significantly larger (1.75 Å). Using 4-(2,4-Difluorophenyl)benzaldehyde instead of the 2,4-dichloro analog provides the necessary halogen bonding and lipophilicity enhancement without introducing excessive steric bulk. This ensures that the resulting molecule maintains a balanced LogP, avoiding the poor aqueous solubility and formulation challenges often associated with heavily chlorinated scaffolds [1].
| Evidence Dimension | Steric bulk (van der Waals radius) and lipophilicity contribution |
| Target Compound Data | Fluorine radius ~1.47 Å; moderate and tunable lipophilicity increase |
| Comparator Or Baseline | 4-(2,4-Dichlorophenyl)benzaldehyde (Chlorine radius ~1.75 Å; high lipophilicity penalty) |
| Quantified Difference | ~16% smaller atomic radius per halogen; significantly lower cLogP penalty |
| Conditions | Structure-activity relationship (SAR) modeling and physicochemical profiling |
The difluoro compound prevents the solubility bottlenecks and off-target toxicity issues caused by the excessive lipophilicity and steric clash of dichloro analogs, ensuring better formulation compatibility.
The 2,4-difluorophenyl group is a hallmark of many successful targeted therapeutics. 4-(2,4-Difluorophenyl)benzaldehyde serves as a critical, advanced starting material for constructing these scaffolds, providing the essential pharmacophore directly without requiring complex late-stage cross-coupling reactions, thereby ensuring metabolic stability from the outset [1].
Due to its highly reactive aldehyde handle and optimized steric profile, this compound is perfectly suited for high-throughput parallel synthesis. It allows medicinal chemists to rapidly generate libraries of difluorobiphenyl-containing compounds via reductive amination, accelerating hit-to-lead optimization campaigns with higher conversion rates [2].
In materials science, the incorporation of fluorine atoms into biphenyl systems tunes emission wavelengths and improves thermal stability. This compound is an ideal precursor for synthesizing novel fluorinated ligands for phosphorescent complexes or host materials in OLED devices, leveraging its superior processability and balanced steric profile[3].
Irritant